

physicochemical properties of 2-phenylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Phenylisonicotinic acid*

Cat. No.: *B1587377*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylpyridine-4-carboxylic Acid

Introduction

2-Phenylpyridine-4-carboxylic acid, also known as **2-phenylisonicotinic acid**, is a bifunctional organic compound featuring a pyridine ring substituted with both a phenyl group and a carboxylic acid group. This unique architecture makes it a molecule of significant interest in both pharmaceutical sciences and materials science. Its rigid structure serves as a valuable scaffold in medicinal chemistry for the design of novel enzyme inhibitors, including those targeting the cell cycle and histone deacetylases (HDACs)^{[1][2][3]}. Furthermore, the phenylpyridine core is a cornerstone in the development of cyclometalated complexes, particularly for iridium(III) and platinum(II), which are critical components in the fabrication of highly efficient organic light-emitting diodes (OLEDs)^{[4][5]}.

This guide provides a comprehensive overview of the core physicochemical properties of 2-phenylpyridine-4-carboxylic acid. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior. We will move beyond simple data recitation to explore the causality behind its properties, provide validated experimental protocols for their determination, and contextualize their importance for research and development applications.

Molecular and Structural Properties

The fundamental identity of a molecule is rooted in its structure, which dictates all of its chemical and physical behaviors.

- IUPAC Name: 2-phenylpyridine-4-carboxylic acid[6][7][8]
- Synonyms: **2-Phenylisonicotinic Acid**[4]
- CAS Number: 55240-51-2[4][6][7][8]
- Molecular Formula: C₁₂H₉NO₂[4][6][7][8]
- Molecular Weight: 199.21 g/mol [4][6]

The structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with a carboxylic acid. This arrangement creates a conjugated system that influences its electronic and spectroscopic properties.

Caption: Chemical structure of 2-phenylpyridine-4-carboxylic acid.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for 2-phenylpyridine-4-carboxylic acid. It is important to note that some values are predicted based on its structure and comparison to similar compounds, as experimental data for every property is not always available in the literature.

Property	Value / Description	Source / Rationale
Appearance	White to off-white solid/powder.	[4]
Melting Point	Predicted: ~220-240 °C	Based on similar compounds like 6-Phenylpyridine-2-carboxylic acid (220-224 °C) [9]. A high melting point is expected due to the rigid aromatic structure and intermolecular hydrogen bonding via the carboxylic acid group.
Boiling Point	> 350 °C (Predicted)	High boiling point is expected due to high molecular weight and strong intermolecular forces. Data for the similar 2-phenylpyridine-3-carboxylic acid is predicted around 370-390°C[10].
pKa (Acidic)	Predicted: ~3-4	For the carboxylic acid (-COOH) group. This is typical for an aromatic carboxylic acid where the aromatic system provides resonance stabilization to the carboxylate anion[10].
pKa (Basic)	Predicted: ~4-5	For the protonated pyridine nitrogen (N-H ⁺). The parent 2-phenylpyridine has a pKa of ~4.4 for its conjugate acid[11]. The electron-withdrawing carboxylic acid group would slightly decrease this value.
Solubility		

Water	Low / Insoluble	The hydrophobic nature of the two aromatic rings dominates over the polar carboxylic acid group[10][12].
Aqueous Base (e.g., NaOH)	Soluble	The acidic proton is removed to form a soluble sodium carboxylate salt.
Organic Solvents	Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols (e.g., ethanol).	[9][10][12]

In-Depth Analysis of Key Properties

Solubility Profile: A Predictor of Application

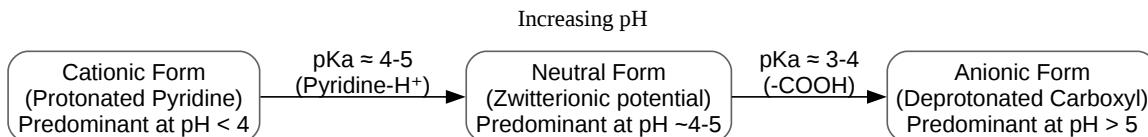
Solubility is a critical parameter that governs everything from reaction conditions to bioavailability in drug candidates. The dual nature of 2-phenylpyridine-4-carboxylic acid—possessing a large, nonpolar aromatic system and a polar, ionizable carboxylic acid—results in a distinct solubility profile.

- **Aqueous Solubility:** The molecule is largely insoluble in neutral water. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the two large hydrophobic rings is not sufficiently compensated by the hydration of the single carboxylic acid group.
- **pH-Dependent Solubility:** The presence of both an acidic group (-COOH) and a basic site (the pyridine nitrogen) makes its aqueous solubility highly pH-dependent.
 - **In Alkaline Conditions (pH > 6):** The compound readily dissolves in aqueous bases like NaOH, Na₂CO₃, and even NaHCO₃. This is because the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate anion. This property is fundamental for extraction and purification protocols.
 - **In Acidic Conditions (pH < 3):** The pyridine nitrogen becomes protonated. While this adds a positive charge, the overall molecule will still have limited solubility in strong acid, as the

carboxylic acid remains protonated and the compound exists as a less soluble salt.

- **Organic Solubility:** It is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the aromatic rings and the carboxylic acid group. It exhibits moderate solubility in alcohols like ethanol and methanol.

This protocol provides a systematic approach to characterizing the solubility profile, which also confirms the presence of the acidic functional group.


Materials:

- 2-phenylpyridine-4-carboxylic acid
- Test tubes
- Deionized water
- 5% (w/v) Sodium Hydroxide (NaOH) solution
- 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[13][14]
- 5% (v/v) Hydrochloric Acid (HCl) solution

Procedure:

- **Water Solubility:** Add ~20 mg of the compound to a test tube containing 2 mL of deionized water. Vortex or shake vigorously for 60 seconds. Observe if the solid dissolves. It is expected to be insoluble.[13][14]
- **Aqueous Base Solubility:** To a new test tube with ~20 mg of the compound, add 2 mL of 5% NaOH solution. Mix thoroughly. The compound should dissolve, indicating the presence of an acidic group strong enough to be deprotonated by NaOH.[13][15]
- **Confirmation of Acidity:** To the clear solution from step 2, add 5% HCl dropwise until the solution is acidic (test with pH paper). A white precipitate of the original carboxylic acid should reappear, confirming that solubility in base was due to salt formation.[13]

- Strong vs. Weak Acid Test: To a new test tube with ~20 mg of the compound, add 2 mL of 5% NaHCO₃ solution. Mix and observe. The generation of CO₂ bubbles and dissolution indicates a carboxylic acid, which is a strong enough acid to protonate bicarbonate[13][15].

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. 2-Phenylpyridine-4-carboxylic Acid | 55240-51-2 | TCI Deutschland GmbH [tcichemicals.com]
- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. 2-PHENYL PYRIDINE-4-CARBOXYLIC ACID | CAS 55240-51-2 [matrix-fine-chemicals.com]
- 8. 2-PHENYL PYRIDINE-4-CARBOXYLIC ACID | CAS 55240-51-2 [matrix-fine-chemicals.com]

- 9. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]
- 10. 2-Phenylpyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Supplier Info | High-Purity Chemical Manufacturer China [pipzine-chem.com]
- 11. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 12. 2-Phenyl-4-quinolonecarboxylic acid 99 132-60-5 [sigmaaldrich.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 15. web.mnstate.edu [web.mnstate.edu]
- To cite this document: BenchChem. [physicochemical properties of 2-phenylpyridine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587377#physicochemical-properties-of-2-phenylpyridine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com